molecular formula C20H38O7S B161348 Sodium dioctyl sulfosuccinate CAS No. 1639-66-3

Sodium dioctyl sulfosuccinate

Cat. No.: B161348
CAS No.: 1639-66-3
M. Wt: 422.6 g/mol
InChI Key: OXLXSOPFNVKUMU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sodium dioctyl sulfosuccinate acts as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to interact with various biomolecules, including enzymes and proteins. It promotes the incorporation of water and fats into stool, making it softer and easier to pass . This compound interacts with enzymes such as lipases, enhancing their activity by increasing the surface area of lipid substrates . It also interacts with proteins in the intestinal mucosa, facilitating the absorption of water and electrolytes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by altering the permeability of cell membranes, leading to changes in ion fluxes and cellular metabolism . In the intestines, it increases the secretion of water and electrolytes, which helps soften stool . This compound also impacts gene expression by modulating the activity of transcription factors involved in water and electrolyte balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing water and fats to penetrate the stool . This action is facilitated by its interaction with lipid bilayers in cell membranes, leading to increased membrane permeability . This compound also binds to specific receptors on the surface of intestinal cells, triggering signaling pathways that promote water and electrolyte secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation depend on factors such as pH and temperature . Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and cellular metabolism . In vitro studies have demonstrated that its effects on cell signaling and membrane permeability can persist for several hours after exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it acts as a mild laxative, promoting water and electrolyte secretion in the intestines . At high doses, it can cause adverse effects such as diarrhea and intestinal bloating . Studies in cattle have shown that this compound supplementation can affect feed intake and digestion, with optimal effects observed at specific dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases, enhancing their activity and promoting the breakdown of lipid substrates . This interaction increases the availability of fatty acids for absorption and utilization by the body. This compound also affects the metabolic flux of water and electrolytes in the intestines, contributing to its laxative effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is absorbed in the intestines and distributed to various tissues, including the liver and kidneys . This compound’s localization and accumulation are influenced by its interactions with lipid bilayers and membrane proteins .

Subcellular Localization

This compound is primarily localized in the cell membranes and lipid bilayers . Its surfactant properties allow it to integrate into lipid structures, affecting membrane permeability and fluidity . This localization is crucial for its role in promoting water and electrolyte secretion in the intestines. This compound’s activity is also influenced by post-translational modifications that target it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of docusate sodium typically involves a two-step process:

Industrial Production Methods: In industrial settings, the esterification is carried out at temperatures ranging from 80-95°C for pre-esterification and 115-125°C for the decompression reaction under nitrogen protection. The sulfonation step is performed in an aqueous solution, and the final product is purified using activated carbon and vacuum drying to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Docusate sodium primarily undergoes the following types of reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Docusate sodium is unique due to its widespread availability and versatility in various forms (oral, rectal). It is also one of the most commonly prescribed stool softeners and is included in the World Health Organization’s List of Essential Medicines . Compared to other similar compounds, docusate sodium is preferred for its efficacy and safety profile in treating constipation.

Properties

The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect.

CAS No.

1639-66-3

Molecular Formula

C20H38O7S

Molecular Weight

422.6 g/mol

IUPAC Name

1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25)

InChI Key

OXLXSOPFNVKUMU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O

Color/Form

WHITE, WAX-LIKE SOLID

density

1.1 at 68 °F (solid or liquid) (USCG, 1999) - Denser than water;  will sink

melting_point

311 °F (USCG, 1999)

1639-66-3

physical_description

Dioctyl sodium sulfosuccinate is an odorless colorless to white waxy solid. Sinks and mixes slowly with water. (USCG, 1999)
Water or Solvent Wet Solid, Liquid;  Liquid;  Liquid, Other Solid
Commercially available in rolls of very thin wax-like solid;  as solution (50-75%) in various solvents;  [Merck Index] White waxy solid;  [MSDSonline]

Pictograms

Irritant

Related CAS

10041-19-7 (Parent)

solubility

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C);  SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS;  VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS
FREELY SOL IN GLYCERIN
Water Solubility = 71000 mg/L @ 25 °C

Synonyms

Aerosol OT
Colace
DEH Na SS
DEH-Na-SS
diethylhexyl sodium sulfosuccinate
Dioctyl Sulfosuccinate
Dioctyl Sulfosuccinate, Sodium
Dioctyl Sulfosuccinates
Dioctyl Sulfosuccinic Acid
Dioctyl Sulfosuccinic Acid, Ammonium Salt
Dioctyl Sulfosuccinic Acid, Barium Salt
Dioctyl Sulfosuccinic Acid, Calcium Salt
Dioctyl Sulfosuccinic Acid, Magnesium Salt
Dioctyl Sulfosuccinic Acid, Potassium Salt
Dioctyl Sulfosuccinic Acid, Sodium Salt
Dioctylsulfosuccinate
Dioctylsulphosuccinate, Sodium
Docusate
Docusate Calcium
Docusate Potassium
Docusate Sodium
DOSS
Sodium Bis(2-ethylhexyl)sulfosuccinate
Sodium Dioctyl Sulfosuccinate
Sodium Dioctylsulphosuccinate
Sodium Sulfosuccinate, Diethylhexyl
Sulfosuccinate, Diethylhexyl Sodium
Sulfosuccinate, Dioctyl
Sulfosuccinates, Dioctyl
Sulfosuccinic Acid bis(2-Ethylhexyl) Este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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